[(3-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
The compound [(3-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is an indolizine derivative characterized by a fused bicyclic structure (indolizine core) substituted at the 1-position with a carboxylate ester group and at the 3-position with an acetyl moiety. The ester side chain is further functionalized with a (3-methoxyphenyl)carbamoyl group. Indolizines are heterocyclic systems of interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(23)18-11-16(17-8-3-4-9-22(17)18)20(25)27-12-19(24)21-14-6-5-7-15(10-14)26-2/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQLRZGYPICMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable methoxyphenylamine derivative.
Formation of the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(3-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Methodological Considerations
- Crystallographic Analysis : SHELX programs () are widely used for refining small-molecule structures, ensuring accurate bond-length and angle measurements. ORTEP-3 () aids in visualizing molecular conformations, critical for comparing steric effects between analogues .
- Validation : Tools like PLATON () validate structural correctness, ensuring reliable comparisons of intermolecular interactions and hydrogen-bonding patterns .
Biological Activity
[(3-Methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, interactions with cellular mechanisms, and structural characteristics that contribute to its efficacy.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features an indolizine core, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the carbamoyl moiety are crucial for its biological activity.
Anti-Cancer Properties
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives of indolizines have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Studies have demonstrated that indolizine derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : These compounds can cause cell cycle arrest at specific phases, hindering cancer cell division and growth.
Table 1 summarizes the findings from various studies on the anti-cancer effects of related compounds.
The mechanisms through which this compound exerts its biological effects include:
- NLRP3 Inflammasome Activation : Recent studies suggest that this compound may activate the NLRP3 inflammasome, a critical component in immune response and inflammation, which can indirectly affect tumor growth and metastasis .
- Reactive Oxygen Species (ROS) Generation : The compound has been noted to increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies
Several case studies highlight the effectiveness of indolizine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving an indolizine derivative showed a significant reduction in tumor size among patients with advanced breast cancer. The trial reported a 40% response rate among participants treated with the compound .
- Case Study 2 : Another study focused on lung cancer patients demonstrated that treatment with an indolizine derivative resulted in improved survival rates compared to standard chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
